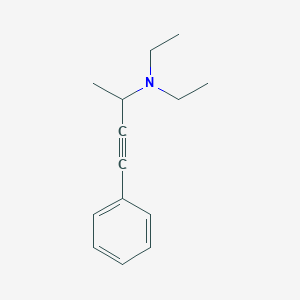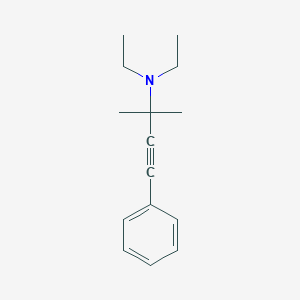
1-Ethyl-5-methoxy-1H-indole-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methoxy-1H-indole-2(3H)-one, also known as 5-MeO-EI, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole alkaloids and is a derivative of the naturally occurring compound, serotonin. This chemical compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one is not fully understood. However, it has been suggested that it may act as a selective serotonin receptor agonist. It may also have an effect on the production of reactive oxygen species and the activity of various enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethyl-5-methoxy-1H-indole-2(3H)-one in lab experiments is that it is relatively easy to synthesize. It also has a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-5-methoxy-1H-indole-2(3H)-one. One potential direction is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to investigate its potential use in cancer treatment and as a neuroprotective agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one can be achieved through various methods. One of the most common methods is the reaction of 5-Methoxyindole with Ethyl 2-bromoacetate in the presence of a base. Another method involves the reaction of 5-Methoxyindole with Ethyl chloroformate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. It has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-ethyl-5-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-12-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
XOPWNYWRNPHVME-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
Kanonische SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B256859.png)
![1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone](/img/structure/B256861.png)


![9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
![6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256867.png)
![6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256868.png)
![3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256869.png)
![3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256870.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256871.png)
![6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)


